![molecular formula C8H10FN B3041860 2-fluoro-N,N-dimethylaniline CAS No. 393-56-6](/img/structure/B3041860.png)
2-fluoro-N,N-dimethylaniline
Overview
Description
2-Fluoro-N,N-dimethylaniline is an organic compound with the molecular formula C8H10FN . It has an average mass of 139.170 Da and a monoisotopic mass of 139.079727 Da . It is a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of 2-fluoro-N,N-dimethylaniline consists of a benzene ring substituted with a fluoro group at the 2-position and a dimethylamino group .Physical And Chemical Properties Analysis
2-Fluoro-N,N-dimethylaniline has a density of 1.1±0.1 g/cm3, a boiling point of 166.7±23.0 °C at 760 mmHg, and a vapor pressure of 1.8±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 40.3±3.0 kJ/mol and a flash point of 54.6±22.6 °C . The compound has a refractive index of 1.528 and a molar refractivity of 40.6±0.3 cm3 .Scientific Research Applications
- Application : Researchers have explored its use in the methylation of aromatic and aliphatic amines to form methylamines. Notably, this reaction proceeds via a formylation/transfer hydrogenation pathway over a solid Pd/In2O3 catalyst without the need for any additives .
Methylation of Amines
Catalysis and Green Chemistry
Safety and Hazards
2-Fluoro-N,N-dimethylaniline is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound are H315 (causes skin irritation) and H319 (causes serious eye irritation) . Precautionary measures include avoiding contact with skin, eyes, or clothing, avoiding ingestion and inhalation, and using only in areas with appropriate exhaust ventilation .
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-fluoro-N,N-dimethylaniline . Factors such as pH, temperature, and the presence of other molecules can affect its chemical stability and reactivity, as well as its interaction with biological targets.
properties
IUPAC Name |
2-fluoro-N,N-dimethylaniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FN/c1-10(2)8-6-4-3-5-7(8)9/h3-6H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUMMWWNKDSKGRZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC=C1F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FN | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N,N-dimethylaniline |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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